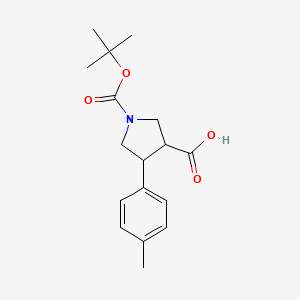![molecular formula C11H10F3N3 B1462877 3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 1221133-66-9](/img/structure/B1462877.png)
3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary depending on the specific synthetic route. Researchers have explored various methods, including condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of 3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is crucial for understanding its properties and reactivity. The compound’s three-dimensional arrangement, bond angles, and bond lengths play a significant role in its behavior. Computational studies and X-ray crystallography have provided insights into its geometry and electronic properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, electrophilic additions, and cyclizations. Researchers have investigated its behavior under different reaction conditions, leading to the formation of derivatives and analogs .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is an important physical property. Experimental data suggests that it melts around 41°C .
- Boiling Point : The boiling point of 3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is approximately 208°C .
- Density : At 25°C , the compound has a density of 1.291 g/mL .
- Refractive Index : The refractive index at 20°C is approximately 1.5635 .
Applications De Recherche Scientifique
Synthesis of Pyrazolo Derivatives
Research has explored the synthesis of various pyrazolo derivatives, which demonstrate significant biological activities. For example, Xu Li-feng (2011) reported the synthesis of new 6-arylsubstituted pyrazolo derivatives, highlighting the biological potential of these compounds in medicine (Xu Li-feng, 2011).
Structural and Chemical Studies
The structural and chemical characteristics of pyrazole derivatives have been extensively studied. P. Szlachcic et al. (2020) analyzed the molecular structure of certain pyrazole derivatives, revealing the impact of intramolecular hydrogen bonding on their reactivity (P. Szlachcic et al., 2020). Additionally, J. Portilla et al. (2007) examined the hydrogen-bonded structures in certain pyrazole derivatives, contributing to the understanding of their molecular interactions (J. Portilla et al., 2007).
Applications in Organic Synthesis
The use of pyrazole derivatives in organic synthesis is another area of interest. D. Shi et al. (2010) demonstrated the synthesis of pyrazolo derivatives in ionic liquid, a method advantageous for its environmental friendliness and high yields (D. Shi et al., 2010). V. Deneva et al. (2019) studied azo dyes derived from pyrazole derivatives, showing their potential as NMR reference compounds (V. Deneva et al., 2019).
Antimicrobial and Antioxidant Activities
Some pyrazole derivatives exhibit antimicrobial and antioxidant properties. Manjunatha Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives, revealing their broad-spectrum antimicrobial activities and good antioxidant activities (Manjunatha Bhat et al., 2016).
Synthesis of Complex Molecules
Research also involves the synthesis of more complex molecules using pyrazole derivatives. For instance, Liqiang Wu et al. (2010) investigated the synthesis of benzo derivatives through condensation reactions involving pyrazole compounds (Liqiang Wu et al., 2010).
Dyeing Properties
The dyeing properties of pyrazole derivatives are of interest in the field of materials science. Emine Bagdatli et al. (2012) studied new azo and bisazo dyes derived from pyrazolones, emphasizing their dyeing performance and fastness tests (Emine Bagdatli et al., 2012).
Propriétés
IUPAC Name |
5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-6-9(10(15)17-16-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCFARQGPFPLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1462795.png)
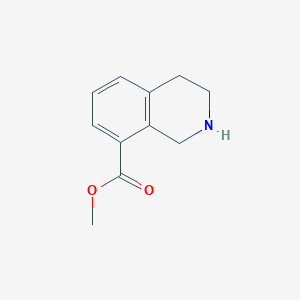
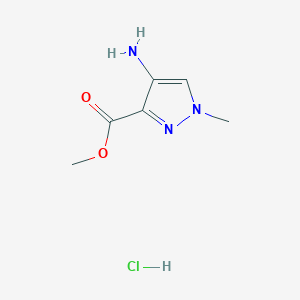
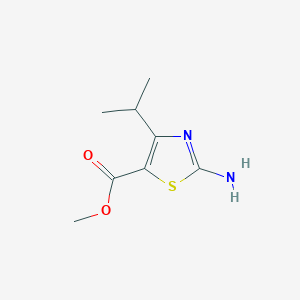
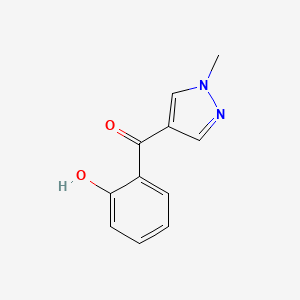
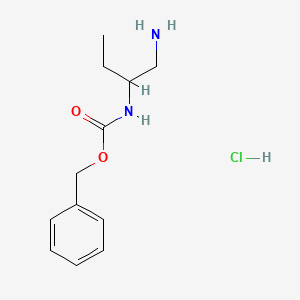

![N-[3-(Cyclopentyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanamine](/img/structure/B1462806.png)
![4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462808.png)
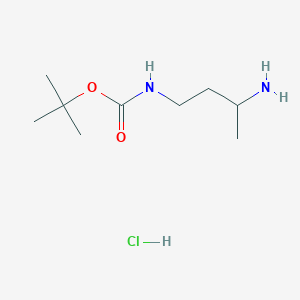
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)

![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
